1,4-Dibromo(~13~C_4_)butane

Overview

Description

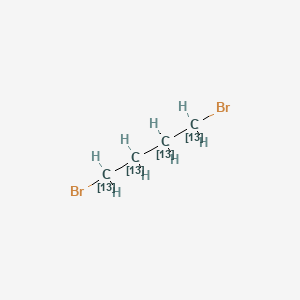

1,4-Dibromobutane, also known as Tetramethylene dibromide, is an organic compound with the linear formula Br(CH2)4Br . It has a molecular weight of 215.91 . It is used as an intermediate in the synthesis of active pharmaceutical ingredients and other organic compounds . It has also been used in the investigation of the metabolism of two halopropanes: 1,3-dichloropropane and 2,2-dichloropropane .

Synthesis Analysis

The synthesis of 1,4-Dibromobutane often involves the bromination of alkenes . A combination of DMSO and oxalyl bromide has been reported as a highly efficient brominating reagent for various alkenes, alkynes, and ketones .Molecular Structure Analysis

The molecular structure of 1,4-Dibromobutane can be represented as Br(CH2)4Br . The 3D structure can be viewed using specific software .Chemical Reactions Analysis

1,4-Dibromobutane can react with atactic poly (2-vinylpyridine) leading to the formation of long-range 3D molecular ordering in polymer chains . It was also used as a reagent during the synthesis of diazadioxa oxovanadium (IV) macrocyclic complexes .Physical And Chemical Properties Analysis

1,4-Dibromobutane is a liquid at room temperature . It has a refractive index of 1.519 (lit.) . The boiling point is 63-65 °C/6 mmHg (lit.) and the melting point is -20 °C (lit.) . The density is 1.808 g/mL at 25 °C (lit.) .Scientific Research Applications

Spectroscopy and Theoretical Studies

Researchers have conducted spectroscopic and density functional theory (DFT) studies on compounds related to 1,4-Dibromo(13C_4_)butane, analyzing their structural and electronic properties. For instance, Komasa's work on bis-3-hydroxypyridinium and bis-3-hydroxymethylpyridinium dibromides with tetramethylene linkers provides insight into the spectroscopic behavior of similar dibromide compounds, offering experimental and theoretical spectra analyses (Komasa, 2018). These studies help in understanding the role of intermolecular interactions, including hydrogen bonding, and are crucial for developing materials with desired optical and electronic properties.

Catalysis and Synthesis

In the realm of catalysis, novel nanosized N-sulfonated Brönsted acidic catalysts have been introduced for promoting the synthesis of various organic compounds. Goli-Jolodar et al. described the efficient use of such catalysts for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions (Goli-Jolodar, Shirini, Seddighi, 2016). These findings highlight the potential of 1,4-Dibromo(13C_4_)butane analogs in facilitating green chemistry approaches by offering a pathway to synthesize biologically active compounds efficiently and sustainably.

Material Science and Polymer Research

Further, in material science, the synthesis and characterization of new polymers incorporating 1,4-Dibromo(13C_4_)butane units have been explored. Faghihi et al. developed a novel type of poly(ether–ester–imide)s using a derivative of 1,4-Dibromo butane, demonstrating the polymers' thermal stability and solubility properties (Faghihi, Shabanian, Hajibeygi, Mohammadi, 2011). These materials are of interest for their potential applications in high-performance plastics and electronics.

Environmental and Analytical Chemistry

Research into the environmental behavior and analytical detection of brominated compounds also encompasses derivatives of 1,4-Dibromo(13C_4_)butane. Tomy et al. identified novel cycloaliphatic brominated flame retardants in Canadian Arctic beluga, demonstrating the environmental presence and persistence of such compounds (Tomy, Pleskach, Arsenault, Potter, McCrindle, Marvin, Sverko, Tittlemier, 2008). This research highlights the importance of monitoring and understanding the environmental impact of brominated organic compounds.

Safety and Hazards

1,4-Dibromobutane is considered hazardous. It is toxic if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

1,4-Dibromo(~13~C_4_)butane is a versatile compound used in various organic reactions. Its primary targets are often organic molecules with active sites that can undergo nucleophilic substitution reactions .

Mode of Action

1,4-Dibromo(~13~C_4_)butane can act as an alkylating agent, introducing bromine atoms into organic molecules. It can react with nucleophiles, such as amines, leading to the substitution of the bromine atoms . This interaction can result in significant changes to the target molecule, including alterations in its reactivity, polarity, and other chemical properties.

Biochemical Pathways

The exact biochemical pathways affected by 1,4-Dibromo(~13~C_4_)butane can vary depending on the specific context of its use. For instance, it has been used in the synthesis of diazadioxa oxovanadium (IV) macrocyclic complexes . In another example, it reacts with atactic poly (2-vinylpyridine) to form long-range 3D molecular ordering in polymer chains .

Result of Action

The molecular and cellular effects of 1,4-Dibromo(~13~C_4_)butane’s action depend on the specific reaction and the target molecules. For instance, it can lead to the formation of new compounds with altered properties, such as increased reactivity or different functional groups .

Action Environment

The action, efficacy, and stability of 1,4-Dibromo(~13~C_4_)butane can be influenced by various environmental factors. For example, the reaction rate can be affected by temperature, solvent, and pH. It is also important to note that 1,4-Dibromo(~13~C_4_)butane should be stored in a cool, well-ventilated place away from strong oxidizing agents and bases .

properties

IUPAC Name |

1,4-dibromo(1,2,3,4-13C4)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTHEAFYOOPTTB-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13CH2]Br)[13CH2]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745943 | |

| Record name | 1,4-Dibromo(~13~C_4_)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1173019-27-6 | |

| Record name | 1,4-Dibromo(~13~C_4_)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173019-27-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine](/img/structure/B1429285.png)

![8-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B1429286.png)